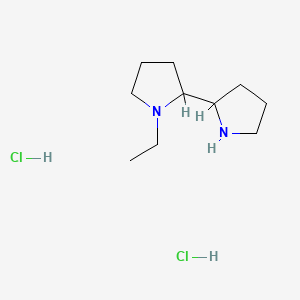![molecular formula C12H17Cl2N3 B13459464 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride CAS No. 2901106-39-4](/img/structure/B13459464.png)
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole and pyrrolidine, and it is often used in scientific research due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride typically involves the alkylation of azoles such as pyrazoles, imidazoles, and triazoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the compound in yields ranging from 16% to 65% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for higher yields and purity.
Analyse Des Réactions Chimiques
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride: This compound has a similar structure but differs in its methylation pattern.
1-[(pyrrolidin-2-yl)methyl]-1H-pyrazole dihydrochloride: This compound has a pyrazole ring instead of a benzimidazole ring.
Propriétés
Numéro CAS |
2901106-39-4 |
|---|---|
Formule moléculaire |
C12H17Cl2N3 |
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
1-(pyrrolidin-2-ylmethyl)benzimidazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10;;/h1-2,5-6,9-10,13H,3-4,7-8H2;2*1H |
Clé InChI |
GAWLFPJOLZEMLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CN2C=NC3=CC=CC=C32.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)


![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)


